1-(2-((2-fluorophenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
This compound belongs to the [1,2,4]triazino[3,4-f]purine-dione class, characterized by a fused triazine-purine core with substituents at positions 1, 3, 7, and 8. Its structure includes a 2-fluorophenylaminoethyl group at position 1, which distinguishes it from analogs with alternative aryl or alkyl substituents. The fluorine atom in the phenyl ring may enhance metabolic stability and binding affinity due to its electron-withdrawing nature, while the ethyl linker and methyl groups at positions 3, 7, and 9 contribute to steric and electronic properties influencing solubility and target interactions .
Properties
Molecular Formula |
C18H20FN7O2 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1-[2-(2-fluoroanilino)ethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C18H20FN7O2/c1-11-10-25-14-15(23(2)18(28)24(3)16(14)27)21-17(25)26(22-11)9-8-20-13-7-5-4-6-12(13)19/h4-7,20H,8-10H2,1-3H3 |
InChI Key |
WAHLEWZJOACBMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCNC4=CC=CC=C4F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Findings from Structural Analysis
Substituent Effects on Lipophilicity: The target compound’s 2-fluorophenyl group increases polarity compared to the 4-chlorophenyl analog (), which has higher lipophilicity due to chlorine’s larger atomic radius .
Linker Modifications: The 2-(4-phenylpiperazinyl)ethyl group in introduces a bulky, basic moiety, likely improving solubility in polar solvents compared to the target’s aminoethyl linker .
Electronic and Steric Influences: The fluorine atom in the target compound may strengthen hydrogen-bonding interactions with biological targets compared to non-halogenated analogs (e.g., ’s phenyl group) . Methyl groups at positions 7 and 9 (shared across all analogs) likely stabilize the fused ring system through steric protection .
Hypothetical Pharmacological Implications
While direct activity data for the target compound are unavailable, structural analogs provide insights:
- Metabolic Stability : Fluorine substitution may reduce oxidative metabolism compared to chlorine or hydrogen analogs .
- Receptor Binding: The aminoethyl linker in the target compound could facilitate interactions with amine-binding pockets in enzymes or receptors, contrasting with ’s piperazinyl group, which may target serotonin or dopamine receptors .
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